Potassium dichromate

説明

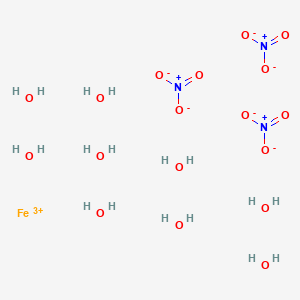

Potassium dichromate (K2Cr2O7) is a soluble hexavalent chromium compound recognized for its strong oxidizing power. It is widely used in various industries and has been the subject of numerous studies due to its environmental and health impacts. The compound is known to be toxic, carcinogenic, and capable of inducing oxidative stress in biological systems .

Synthesis Analysis

Molecular Structure Analysis

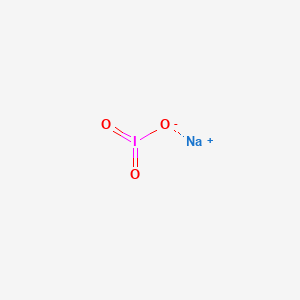

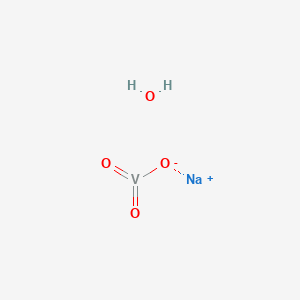

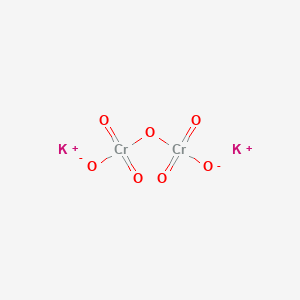

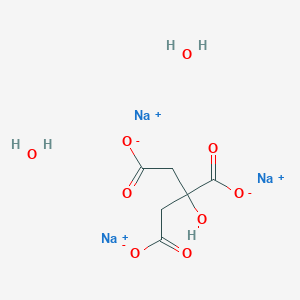

The molecular structure of potassium dichromate consists of a dichromate anion (Cr2O7)^2- and two potassium cations (K+). The dichromate anion is a symmetrical structure with two chromium atoms connected by a double bond to a central oxygen and each chromium atom also connected to three other oxygen atoms. This structure contributes to the compound's strong oxidizing properties .

Chemical Reactions Analysis

Potassium dichromate is an efficient oxidizing agent and is used to oxidize various organic compounds. In the presence of Lewis acids, it can oxidize alcohols, acyloins, oximes, and semicarbazones to their corresponding carbonyl compounds. It can also undergo oxidative deprotection of ethers, acetals, and ketals .

Physical and Chemical Properties Analysis

Potassium dichromate is characterized by its bright orange-red color and crystalline structure. It is highly soluble in water and its solutions are acidic. The compound's toxicity is evident through its effects on biological systems, such as inhibiting nucleic acid and protein synthesis in cells, altering antioxidant status in rat intestines, and inducing cytotoxicity, genotoxicity, and oxidative stress in human liver carcinoma cells . The aquatic toxicity of potassium dichromate is influenced by water quality parameters such as hardness and the presence of cations like Ca^2+, Mg^2+, and Na^+. These parameters can affect the compound's toxicity to aquatic organisms like Daphnia magna .

Relevant Case Studies

Several case studies have been conducted to understand the impact of potassium dichromate on biological systems. For instance, it has been shown to reduce DNA and RNA accumulation rates in hamster fibroblasts, indicating a blockage of DNA replication and secondary inhibition of RNA and protein syntheses . In rats, oral administration of potassium dichromate resulted in a reversible decline in intestinal brush border membrane enzymes and altered the antioxidant system, suggesting increased oxidative stress . Human liver carcinoma cells exposed to potassium dichromate exhibited cytotoxicity, increased lipid peroxidation, and DNA damage, highlighting its potential as a carcinogen . Additionally, the compound's ability to induce base-pair substitutions in mammalian cells has been demonstrated through its effects on Chinese hamster cells .

科学的研究の応用

Nonlinear Optical Properties and Photodynamic Therapy Potassium dichromate (KD) is primarily used as a photosensitizer for photodynamic therapy (PDT), mainly due to its nonlinear absorption (NLA) and second-order hyper-polarizability properties. Studies have shown that KD exhibits significant interactions with micelles, especially those prepared with small-length-scale surfactants. The use of KD in smaller reverse micelles as photosensitizers, along with its NLA properties when exposed to laser irradiation, has been found very effective for treating Staphylococcus aureus. This application highlights the potential of potassium dichromate in advanced medical treatments, particularly in photodynamic therapy (Zarif et al., 2020).

Waste Liquid Recycling Potassium dichromate is also instrumental in the recycling of waste liquid COD (Chemical Oxygen Demand). It is used for determining high concentrations of hazardous substances like Hg2+, Ag+, Cr(VI), Cr3+, and H2SO4 in COD waste liquid. The potassium dichromate method involves the reduction of waste components and subsequent treatment steps, leading to resource recovery and significant reduction in environmental pollution. This showcases the role of potassium dichromate in environmental remediation and sustainable waste management practices (Wang et al., 2019).

Educational and Analytical Applications In educational settings, potassium dichromate has been replaced by less harmful compounds in the teaching of colorimetry, an instrumental analysis practice. This substitution aims to facilitate the teaching process while minimizing the negative environmental and health impacts. This adaptation not only provides a safer learning environment but also promotes the principles of green chemistry in education (Álvarez et al., 2023).

Soil Remediation Potassium dichromate has been used in studies focused on the electrokinetic remediation of soils contaminated by chromium. Laboratory experiments have demonstrated that applying a constant voltage gradient can remove a significant amount of chromium from the soil, indicating the efficacy of this method in soil remediation and the role of potassium dichromate in environmental cleanup processes (Ye-yao, 2005).

作用機序

Target of Action

Potassium dichromate (K2Cr2O7) is a common inorganic chemical reagent, most commonly used as an oxidizing agent in various laboratory and industrial applications . The primary targets of potassium dichromate are organic compounds, particularly alcohols . It interacts with these compounds, inducing oxidation reactions that lead to the formation of different products depending on the specific type of alcohol .

Mode of Action

Potassium dichromate acts as an oxidizing agent, meaning it accepts electrons from other substances during chemical reactions . In the case of alcohols, potassium dichromate facilitates their oxidation by accepting electrons from them . This process converts primary alcohols into aldehydes and, under more forcing conditions, into carboxylic acids . Secondary alcohols, on the other hand, are converted into ketones .

Biochemical Pathways

The oxidation of alcohols by potassium dichromate involves several biochemical pathways. For instance, the oxidation of primary alcohols to aldehydes and carboxylic acids involves the removal of hydrogen atoms from the alcohol molecule . This process is facilitated by the dichromate ion, which acts as an electron acceptor . The exact biochemical pathways affected by potassium dichromate can vary depending on the specific type of alcohol and the conditions under which the reaction takes place .

Pharmacokinetics

It is known that potassium dichromate is soluble in water , which suggests that it could be absorbed and distributed in the body through the bloodstream

Result of Action

The result of potassium dichromate’s action is the oxidation of alcohols to produce aldehydes, carboxylic acids, or ketones . This transformation is accompanied by a color change, with the orange solution containing the dichromate ions being reduced to a green solution containing chromium (III) ions .

Action Environment

The action of potassium dichromate can be influenced by various environmental factors. For instance, the presence of sulfuric acid is required for the oxidation of alcohols . Additionally, the reaction rate can be affected by temperature and the concentration of the alcohol . It’s also worth noting that potassium dichromate is harmful to health and the environment , and therefore its use must be carefully controlled to minimize exposure and environmental release.

Safety and Hazards

Potassium dichromate is considered hazardous . It is toxic if swallowed, harmful in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause genetic defects, may cause cancer, and may damage fertility or the unborn child .

特性

IUPAC Name |

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2K.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUONIBRACKNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2Cr2O7, Cr2K2O7 | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_dichromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025948 | |

| Record name | Potassium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium bichromate appears as orange red crystals. Denser than water and soluble in water. No distinctive odor. May severely irritate the eyes and respiratory tract. Avoid contact with organic materials. Noncombustible. Used in pyrotehnic displays with tungsten and iron., Bright orange-red crystals; [ChemIDplus] Sparingly soluble in water at 20 deg C; [ACGIH], ORANGE-TO-RED CRYSTALS. | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 932 °F (NTP, 1992), Decomposes at about 500 °C | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 45,000 mg/L at 25 °C, Solubility in water: 4.9 g/100 cc at 0 °C; 102 g/100 cc at 100 °C; insoluble in alcohol, Saturated aqueous solution contains 4.3% at 0 °C; 11.7% at 20 °C; 20.9% at 40 °C; 50.2% at 100 °C, Solubility in water, g/100ml at 20 °C: 12 (moderate) | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.676 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.676 at 25 °C/4 °C, Crystal system: triclinic pinacoidal, transition to monoclinic at 241.6 °C; not hygroscopic or deliquescent; crystal habit: prismatic; bulk density: 100 lb/cu ft; heat of solution: -62.5 cal/g; specific heat: 0.186 at 16-98 °C; heat of fusion: 29.8 cal/g, 2.7 g/cm³ | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Potassium Dichromate | |

Color/Form |

Orange-red triclinic crystals, Bright orange-red crystals | |

CAS RN |

7778-50-9 | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4423S18FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

748 °F (NTP, 1992), 398 °C | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

A: Potassium dichromate primarily exerts its toxicity through the action of hexavalent chromium (Cr(VI)). [] Upon entering cells, Cr(VI) undergoes reductive metabolism, generating reactive oxygen species (ROS) and reactive intermediates like Cr(V) and Cr(IV). [, , ] This process induces oxidative stress, damaging cellular components like DNA, proteins, and lipids. [, , ] This damage can lead to various downstream effects, including cell death, mutations, and ultimately, organ dysfunction. [, , ]

A: While potassium dichromate can affect multiple organs, the kidneys, liver, and testes are particularly vulnerable to its toxic effects. [, , ] Studies have reported nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and reproductive toxicity in animal models exposed to potassium dichromate. [, , ]

ANone: The molecular formula of potassium dichromate is K2Cr2O7, and its molecular weight is 294.185 g/mol.

A: Yes, research utilizing Raman and infrared spectroscopy has provided valuable insights into the vibrational characteristics of potassium dichromate. [, ] These studies have explored the influence of the crystal lattice structure on the compound's spectroscopic properties.

A: Yes, potassium dichromate can act as a catalyst in certain chemical reactions, particularly in the pyrolysis (thermal decomposition) of polymers. [, ] Studies have shown that its presence can significantly enhance gasification during the co-pyrolysis of hazelnut shell with ultra-high molecular weight polyethylene. [, ] This catalytic effect is attributed to the activation of carbon-carbon bonds, promoting the formation of gaseous products.

ANone: While the provided research excerpts do not delve into computational modeling of potassium dichromate, this field holds significant potential. Computational studies could be employed to investigate the compound's interactions with biological targets, such as DNA and proteins, at a molecular level. Additionally, quantitative structure-activity relationship (QSAR) models could be developed to predict the toxicity of potassium dichromate and its derivatives based on their structural features.

ANone: The provided research primarily focuses on the toxicological effects of potassium dichromate itself. Further investigations exploring structural modifications of the dichromate anion or variations in the counter-ion could provide valuable insights into the structure-activity relationships governing its toxicity, potency, and selectivity.

ANone: As a known toxic substance, potassium dichromate is subject to stringent safety, health, and environmental (SHE) regulations. Its handling, storage, and disposal require strict adherence to established guidelines to minimize risks to human health and the environment.

A: Various in vitro and in vivo models have been employed to investigate the toxicity of potassium dichromate. Cell-based assays utilizing human thymocytes, rat Sertoli cells, and proximal tubular epithelial cells have been used to assess its cytotoxic and genotoxic effects. [, , ] Animal models, including rats, mice, and fish, have been used to study its impact on various organs, including the kidneys, liver, and testes. [, , ]

A: Potassium dichromate is highly toxic to humans. [] Acute poisoning can lead to a range of severe health consequences, including:

- Gastrointestinal issues: Nausea, vomiting, abdominal pain, and gastrointestinal bleeding. []

- Cardiovascular complications: Myocarditis (inflammation of the heart muscle) and hypotension (low blood pressure). []

- Renal failure: Damage to the kidneys, often leading to acute renal failure. []

- Liver damage: Hepatic dysfunction and potential liver failure. []

- Respiratory distress: Breathing difficulties and respiratory failure. []

ANone: Extreme caution is paramount when handling potassium dichromate:

ANone: While the provided research does not discuss drug delivery strategies specifically for potassium dichromate, research on mitigating its toxicity could explore targeted delivery approaches. Encapsulating it within nanoparticles or other carriers could potentially enhance its delivery to specific tissues, minimizing off-target effects.

ANone: Yes, several biomarkers can be used to assess potassium dichromate-induced toxicity:

- Oxidative stress markers: Malondialdehyde (MDA) is a commonly used marker for lipid peroxidation, indicating oxidative damage. [, , ] Other markers include glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase activity, reflecting the body's antioxidant defense mechanisms. [, , ]

- Renal function markers: Creatinine and blood urea nitrogen (BUN) are key indicators of kidney function. Elevated levels suggest kidney damage. []

- Liver function markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes released into the bloodstream upon liver damage. Elevated levels signal potential liver toxicity. []

ANone: Various analytical methods are employed to quantify potassium dichromate:

- Titration: Titration, particularly redox titration using a suitable reducing agent like ferrous ammonium sulfate, is a classical method for determining potassium dichromate concentration. []

- Spectrophotometry: Spectrophotometry, utilizing the absorbance of potassium dichromate solutions at specific wavelengths (e.g., 440 nm), allows for quantitative analysis. []

- Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF): EDXRF provides a rapid and accurate method for determining chromium content in potassium dichromate samples, particularly in fireworks and firecrackers. []

ANone: Potassium dichromate poses significant environmental risks:

- Toxicity to aquatic life: It is highly toxic to fish and other aquatic organisms, disrupting their growth, reproduction, and overall health. [, , ]

- Bioaccumulation: It can accumulate in the food chain, posing risks to higher trophic levels, including humans. []

- Soil contamination: Its release into the environment can contaminate soil, affecting plant growth and potentially leaching into groundwater. []

ANone: Analytical method validation is crucial to ensure the accuracy, precision, and specificity of potassium dichromate quantification. This involves establishing method parameters, such as linearity, range, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines.

ANone: Stringent quality control and assurance measures are essential throughout the production, handling, and use of potassium dichromate to guarantee its purity, stability, and safety. This includes rigorous testing of raw materials, in-process controls, and final product analysis.

ANone: The provided research focuses primarily on the toxicity and environmental impact of potassium dichromate. Information regarding its immunogenicity, interactions with drug transporters, biocompatibility, and potential alternatives requires further investigation.

ANone: Potassium dichromate waste requires specialized treatment and disposal methods:

- Reduction: Cr(VI) in the waste can be reduced to the less toxic Cr(III) using reducing agents like sodium metabisulfite or ferrous sulfate. []

- Precipitation: Cr(III) can then be precipitated as insoluble chromium hydroxide by adjusting the pH to alkaline conditions. []

ANone: Continued research on potassium dichromate requires access to specialized infrastructure and resources, including:

ANone: Potassium dichromate has a long history of use:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)